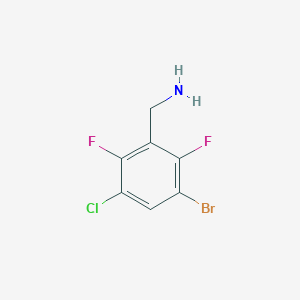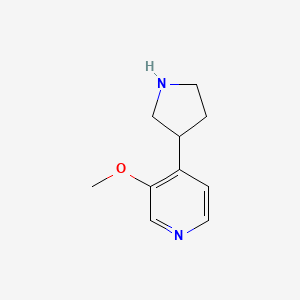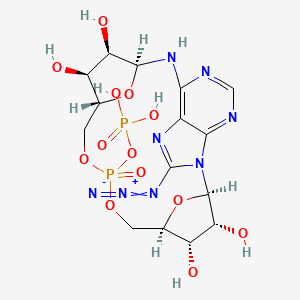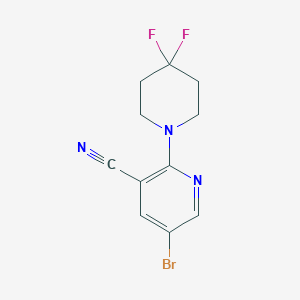![molecular formula C16H23BN2O5 B13716889 N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716889.png)
N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzamide core substituted with an isopropyl group, a nitro group, and a dioxaborolane moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multiple steps, including nitration, amidation, and borylation reactions The process begins with the nitration of a suitable benzene derivative to introduce the nitro groupThe final step involves the formation of the dioxaborolane ring through a borylation reaction using appropriate boron reagents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides
Major Products:
Oxidation: Corresponding nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the aryl halide used
Applications De Recherche Scientifique
Chemistry: N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials .
Mécanisme D'action
The mechanism of action of N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dioxaborolane moiety can participate in boron-mediated reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Phenylboronic acid pinacol ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide stands out due to its combination of functional groups, which provide a unique set of chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C16H23BN2O5 |
|---|---|
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
3-nitro-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C16H23BN2O5/c1-10(2)18-14(20)11-7-12(9-13(8-11)19(21)22)17-23-15(3,4)16(5,6)24-17/h7-10H,1-6H3,(H,18,20) |
Clé InChI |
AEAJKCBHALCKLB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)


![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)



![3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716850.png)
![8,19-Dihydroxy-14,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),8,10,12,15,19,21,23-decaene-6,17-dione;17,19-dihydroxy-11,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),9,12,14,16,19,21,23-decaene-6,8-dione](/img/structure/B13716853.png)

![3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13716864.png)

![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole](/img/structure/B13716876.png)

